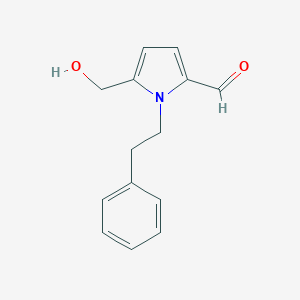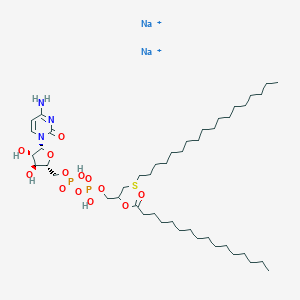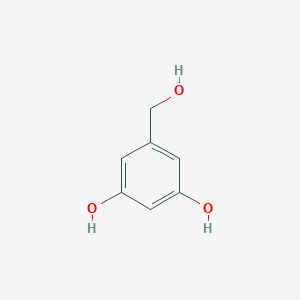
6-(4-Fluorophenoxy)pyridin-3-amine
描述
The compound "6-(4-Fluorophenoxy)pyridin-3-amine" is a chemical that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a structure that includes a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the fluorophenoxy group suggests that this compound may exhibit unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization of the pyridine ring to introduce various substituents. In the case of "6-(4-Fluorophenoxy)pyridin-3-amine," a general synthetic strategy might involve the introduction of the fluorophenoxy group and the amine group at specific positions on the pyridine ring. For example, a modified Chichibabin reaction, as mentioned in the synthesis of a related compound, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, could be a potential method for introducing the amino group . The fluorophenoxy group could be introduced through a low-temperature aryl bromide-to-alcohol conversion, similar to the method used for synthesizing 6-substituted-2,4-dimethyl-3-pyridinols .
Molecular Structure Analysis
The molecular structure of "6-(4-Fluorophenoxy)pyridin-3-amine" would feature a pyridine core with a fluorophenoxy substituent at the 6-position and an amine group at the 3-position. The presence of the electronegative fluorine atom on the phenoxy group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The amine group could serve as a site for further chemical modification or as a point of interaction with biological targets.
Chemical Reactions Analysis
The reactivity of "6-(4-Fluorophenoxy)pyridin-3-amine" would be influenced by the substituents on the pyridine ring. The amine group is typically nucleophilic and could participate in various chemical reactions, such as acylation or alkylation. The fluorophenoxy group could also affect the reactivity of the compound, potentially through electronic effects or by participating in reactions typical of aryl ethers. The synthesis of related pyridinols has shown that these compounds can be stable to air oxidation, suggesting that "6-(4-Fluorophenoxy)pyridin-3-amine" might also exhibit good stability under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-(4-Fluorophenoxy)pyridin-3-amine" would be determined by its molecular structure. The presence of the fluorine atom could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The basicity of the amine group could be influenced by the electron-withdrawing effect of the fluorophenoxy group, which might affect the compound's solubility in water and its behavior in acidic or basic environments. The thermal stability of related polyimides suggests that "6-(4-Fluorophenoxy)pyridin-3-amine" could also exhibit good thermal stability, although this would need to be confirmed through experimental studies .
科学研究应用
Chemical Reactions and Transformations
Research on nitrogen-containing aromatics like pyridine has shown various chemical transformations. For instance, pyridine reacts with xenon difluoride to yield different fluoropyridines (Anand & Filler, 1976). This type of reaction demonstrates the potential for synthesizing derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine.
Hydrogen-Bond Basicity
Hydrogen-bond basicity is a critical property in chemical interactions. A study used 4-fluorophenol to investigate hydrogen-bonding interactions with secondary amines, indicating potential applications in understanding and manipulating molecular interactions involving compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Graton, Berthelot, & Laurence, 2001).
Polymerization Processes
Research on chromium(III) amino-bis(phenolato) complexes in copolymerization processes reveals insights into molecular structures and polymerization mechanisms. These studies can be relevant to understanding how 6-(4-Fluorophenoxy)pyridin-3-amine might behave in complex chemical systems (Devaine-Pressing, Dawe, & Kozak, 2015).
Metabolic Pathways
In pharmacological research, understanding the metabolic pathways of compounds is crucial. A study employing high-performance liquid chromatography and nuclear magnetic resonance spectroscopy (HPLC-NMR) identified metabolites of phenoxypyridines in rat microsomes, which is relevant for understanding the metabolism of related compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Corcoran et al., 1997).
Synthesis of Derivatives
The synthesis of pyridine derivatives, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, demonstrates the versatility of pyridine compounds in chemical synthesis. This research is directly relevant to exploring the synthesis pathways for derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine (Zhi-yuan, 2010).
Development of Ionic Liquids
The creation of novel ionic liquids using compounds such as pyrrolidine or piperidine, which are structurally similar to 6-(4-Fluorophenoxy)pyridin-3-amine, indicates potential applications in developing new types of ionic liquids (Honda et al., 2017).
Peptidomimetics Development
The synthesis of pyridine derivatives as scaffolds in peptidomimetics showcases the application of such compounds in drug design and development, hinting at similar uses for 6-(4-Fluorophenoxy)pyridin-3-amine (Saitton, Kihlberg, & Luthman, 2004).
Synthesis and Characterization of Polycarbonates
Research into the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes with tetradentate amine-bis(phenolate) ligands like 6-(4-Fluorophenoxy)pyridin-3-amine offers insights into the development of new materials (Devaine-Pressing, Dawe, & Kozak, 2015).
安全和危害
The safety data sheet for 6-(4-Fluorophenoxy)pyridin-3-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADQTVNOQCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329556 | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Fluorophenoxy)pyridin-3-amine | |
CAS RN |
143071-78-7 | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)


![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)



